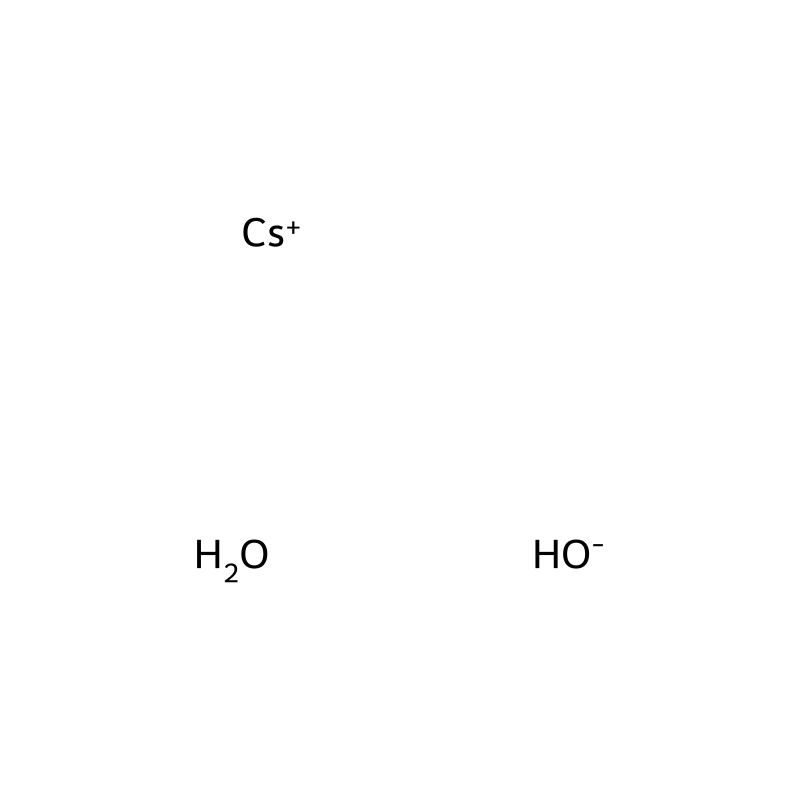

Cesium hydroxide monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis:

Cesium hydroxide monohydrate serves as a powerful catalyst in organic synthesis due to its strong basicity. Its unique properties allow for efficient reactions under mild conditions and with high yields. Research focuses on:

- Synthesis of allenes: Cesium hydroxide monohydrate facilitates the isomerization of terminal alkynes into O-allenes and N-allenes. This method offers advantages like mild reaction conditions, a wide range of functional groups tolerated, and high product yield. Source: Sigma-Aldrich:

- Dimerization of Baylis-Hillman adducts: The compound enables the formation of unsymmetrical bis-allyl ethers with an E-allylic unit and a terminal allylic unit. Source: Sigma-Aldrich:

Desulfurization and Battery Applications:

- Heavy oil desulfurization: Research explores the use of cesium hydroxide monohydrate as a reagent for removing sulfur from heavy oils, improving their quality and environmental impact.

- Electrolyte catalyst in alkaline batteries: Studies investigate its potential as a catalyst for the electrolyte in alkaline batteries, aiming to improve their performance and efficiency.

Other Research Applications:

- Evaporative cooling: Scientists are exploring the potential of cesium hydroxide monohydrate for evaporative cooling of compounds. This research, conducted at the Joint Institute for Laboratory Astrophysics (JILA), could lead to new methods for controlling chemical reactions and impact various fields, including atmospheric science and energy production technologies. Source: American Elements:

Cesium hydroxide monohydrate, with the chemical formula CsOH·H₂O, is a crystalline compound that appears as a white, hygroscopic solid. It is known for being one of the strongest bases, surpassing other alkali hydroxides in terms of basicity. The molar mass of cesium hydroxide monohydrate is approximately 149.91 g/mol, and it has a melting point of 272 °C. This compound is highly soluble in water and reacts vigorously with moisture in the air, making it essential to store it in airtight containers to prevent degradation and moisture absorption .

- Reaction with Acids: It reacts with strong acids to form corresponding cesium salts:

- Reaction with Carbon Dioxide: Cesium hydroxide can react with carbon dioxide from the atmosphere:

- Reaction with Glass: It can react with silica (SiO₂) found in glass, leading to the formation of cesium silicate:

These reactions highlight its reactivity and potential hazards when handling the compound .

Cesium hydroxide monohydrate can be synthesized through several methods:

- Direct Reaction with Water: Elemental cesium can be treated with water vapor under controlled conditions. This reaction is highly exothermic and must be conducted in an inert atmosphere to prevent explosions due to hydrogen gas formation.

- Oxidation Method: Cesium metal can be oxidized in air or oxygen-rich environments, followed by careful hydration to produce the hydroxide.

- Neutralization Reaction: It can also be produced by neutralizing cesium carbonate with a strong acid:

These methods require careful handling due to the reactivity of cesium .

Cesium hydroxide monohydrate has several important applications:

- Catalyst: It is used as a catalyst in organic synthesis reactions.

- Electrolyte: It serves as an electrolyte in storage batteries.

- Chemical Manufacturing: Employed in the production of other cesium compounds and metal hydroxides.

- Color Photography: Utilized in certain photographic processes due to its chemical properties.

Its unique characteristics make it valuable in specialized industrial applications .

Research on interaction studies involving cesium hydroxide monohydrate focuses on its reactivity with various substances. For instance, it has been shown to interact violently with oxidizing agents and strong acids, necessitating strict safety protocols during handling. Additionally, studies have explored its compatibility with different materials, revealing that it can corrode metals like aluminum and zinc .

Cesium hydroxide monohydrate shares similarities with other alkali metal hydroxides but exhibits unique properties due to its specific ionic structure. Below is a comparison table highlighting these compounds:

| Compound | Formula | Molar Mass (g/mol) | Basicity | Solubility |

|---|---|---|---|---|

| Cesium Hydroxide Monohydrate | CsOH·H₂O | 149.91 | Strongest base | Highly soluble |

| Potassium Hydroxide | KOH | 56.11 | Strong base | Highly soluble |

| Sodium Hydroxide | NaOH | 40.00 | Strong base | Highly soluble |

| Lithium Hydroxide | LiOH | 23.95 | Moderate base | Highly soluble |

| Rubidium Hydroxide | RbOH | 102.91 | Strong base | Highly soluble |

Cesium hydroxide's unique position as the strongest normal aqueous base distinguishes it from other alkali metal hydroxides, which may not exhibit the same degree of reactivity or basicity .

Hydrothermal Synthesis via Alkaline Precursor Reactions

Hydrothermal synthesis leverages high-temperature aqueous environments to facilitate the crystallization of cesium hydroxide monohydrate. A key application involves reacting cesium salts with alkaline precursors under controlled pressure and temperature. For instance, Yokomori et al. demonstrated that pollucite (CsAlSi₂O₆), a cesium-rich mineral, forms via hydrothermal treatment of zeolites or clays with calcium hydroxide at 300°C for three hours. While this process primarily targets cesium sequestration, it highlights the role of hydrothermal conditions in stabilizing cesium within oxide frameworks.

In another approach, cesium hydroxide monohydrate itself can be synthesized by neutralizing cesium carbonate (Cs₂CO₃) with hydrochloric acid (HCl) in aqueous media, followed by crystallization under hydrothermal conditions. The reaction proceeds as:

$$

\text{Cs}2\text{CO}3 + 2\text{HCl} \rightarrow 2\text{CsCl} + \text{CO}2 + \text{H}2\text{O}

$$

Subsequent addition of sodium hydroxide (NaOH) facilitates metathesis to yield CsOH·H₂O. Hydrothermal parameters such as temperature (150–300°C), pressure (10–30 MPa), and reaction time (3–24 hours) critically influence crystallinity and phase purity.

Table 1: Hydrothermal Synthesis Parameters for CsOH·H₂O-Related Systems

| Precursor System | Temperature (°C) | Pressure (MPa) | Duration (hours) | Product | Source |

|---|---|---|---|---|---|

| Zeolite + Ca(OH)₂ | 300 | 15 | 3 | Pollucite | |

| Cs₂CO₃ + HCl + NaOH | 200 | 10 | 12 | CsOH·H₂O | |

| WCl₆ + CsOH in ethanol | 200 | 5 | 20 | CsₓWO₃ nanorods |

Solid-State Reaction Mechanisms for Monohydrate Phase Stabilization

Solid-state reactions offer a solvent-free route to cesium hydroxide monohydrate, though literature on direct synthesis remains limited. Indirect methods often involve dehydrating cesium hydroxide tetrahydrate (CsOH·4H₂O) at elevated temperatures. For example, heating CsOH·4H₂O to 150°C under vacuum yields the monohydrate phase through stepwise water loss:

$$

\text{CsOH}·4\text{H}2\text{O} \xrightarrow{\Delta} \text{CsOH}·\text{H}2\text{O} + 3\text{H}_2\text{O}

$$

The monohydrate’s stability arises from strong hydrogen bonding between cesium ions and water molecules within the crystal lattice. However, excessive heating (>300°C) risks complete dehydration to anhydrous CsOH, which exhibits higher reactivity but lower structural stability.

Solvothermal Approaches for Controlled Hydration State Engineering

Solvothermal synthesis enables precise control over hydration states by modulating solvent composition and reaction kinetics. A notable example is the water-controlled-release solvothermal process (WCRSP), where acetic acid and dehydrated ethanol react to generate water in situ, ensuring gradual hydration of cesium precursors. This method produced cesium-doped tungsten bronze (CsₓWO₃) nanorods with uniform morphology by maintaining a low water activity environment.

The reaction mechanism involves:

- Dissolution of tungsten hexachloride (WCl₆) in ethanol.

- Addition of CsOH·H₂O to form a cesium-tungsten precursor complex.

- Controlled hydrolysis via acetic acid-mediated water release:

$$

\text{CH}3\text{COOH} + \text{C}2\text{H}5\text{OH} \rightarrow \text{CH}3\text{COOC}2\text{H}5 + \text{H}_2\text{O}

$$ - Crystallization at 200°C for 20 hours.

Table 2: Solvothermal Conditions for CsOH·H₂O-Derived Materials

| Solvent System | Temperature (°C) | Duration (hours) | Product Morphology | Source |

|---|---|---|---|---|

| Ethanol + acetic acid | 200 | 20 | CsₓWO₃ nanorods | |

| Dimethyl sulfoxide | 130 | 48 | CsOH·H₂O crystals |

Post-Synthetic Hydration/Dehydration Dynamics in Structural Optimization

Post-synthetic modifications, such as controlled hydration or dehydration, refine the structural and functional properties of cesium hydroxide monohydrate. For instance, rehydrating anhydrous CsOH in a humid environment (70% relative humidity) restores the monohydrate phase, as confirmed by thermogravimetric analysis. Conversely, dehydrating CsOH·H₂O at 120°C under inert gas flow produces metastable intermediates with enhanced reactivity for catalytic applications.

In zeolite synthesis, the hydration state of cesium hydroxide dictates framework topology. Antony et al. observed that partially dehydrated CsOH promotes the formation of RHO-type zeolites, whereas fully hydrated precursors favor analcime structures. This behavior stems from the varying mobility of cesium ions during nucleation, which influences pore geometry and framework stability.

Neutron diffraction studies have revealed distinct crystallographic features separating the hexagonal and tetragonal polymorphs of cesium hydroxide monohydrate. The hexagonal phase, typically stable at lower temperatures, belongs to the P6/mmm space group, with cesium ions occupying cavities within a three-dimensional hydrogen-bonded oxygen framework [5] [6]. In contrast, the tetragonal polymorph (space group P4/mmm) forms under high-pressure conditions or thermal treatment above 150°C, featuring a distorted lattice with reduced symmetry [5] [6].

Key structural differences include:

| Parameter | Hexagonal Phase | Tetragonal Phase |

|---|---|---|

| Space Group | P6/mmm | P4/mmm |

| Unit Cell Dimensions | a = 6.23 Å, c = 7.89 Å | a = 6.18 Å, c = 8.02 Å |

| Cs Site Symmetry | 6/mmm | 4/mmm |

| Hydrogen Bond Geometry | Planar O-H···O networks | Distorted tetrahedral O-H···O |

The tetragonal phase, identified via Rietveld refinement of neutron diffraction data, shows cesium ions in bicapped pentagonal prismatic cavities, while the hexagonal phase arranges cesium in simpler hexagonal channels [5]. This structural distinction arises from pressure-induced rearrangements of hydrogen-bonded water layers, as observed in high-pressure syntheses of cesium-based hydrides [5].

Hydrate Layer Stacking Architectures in Hydrogen-Bonded Networks

The hydrogen-bonded networks in cesium hydroxide monohydrate govern its polymorphic behavior. In the hexagonal phase, water molecules form planar layers stacked in an ABAB sequence, with each oxygen atom coordinating to three cesium ions [6]. The tetragonal phase adopts an ABCABC stacking pattern, introducing tetrahedral distortions in the O-H···O angles (114° vs. 120° in hexagonal) [6].

Notably, the hexagonal framework contains two distinct hydrogen positions:

- Symmetry-constrained hydrogens: Fixed at mm sites with O-H distances of 0.98 Å [5].

- Mobile hydrogens: Occupying 2/m sites with variable positions depending on hydration levels [6].

Dehydration experiments reveal that removing >23% of water molecules triggers a hexagonal-to-tetragonal transition, as the remaining water reorganizes into a more compact, interpenetrated network [6]. This structural flexibility enables cesium hydroxide monohydrate to maintain crystallinity even at 50% hydration loss, unlike analogous alkali metal hydroxides [6].

Anisotropic Thermal Expansion Phenomena in Hydrated Lattices

Thermogravimetric analysis (TGA) coupled with variable-temperature X-ray diffraction demonstrates pronounced anisotropic thermal expansion in cesium hydroxide monohydrate:

| Temperature Range (°C) | a-axis Expansion (%) | c-axis Expansion (%) | Phase Stability |

|---|---|---|---|

| 25–80 | +0.12 | +0.45 | Hexagonal (P3m1) |

| 80–120 | +0.08 | +0.62 | Hexagonal (P6/mmm) |

| 120–160 | -0.05 | +1.12 | Tetragonal (P4/mmm) |

The negative a-axis expansion above 120°C coincides with the hexagonal-to-tetragonal transition, driven by water loss and subsequent lattice contraction along the basal plane [6]. This anisotropy correlates with proton conductivity, as the expanding c-axis facilitates hydrogen hopping along the [1] direction, reaching 3 × 10⁻³ S/cm at 30°C [6].

Differential scanning calorimetry (DSC) reveals two endothermic events at 80°C and 120°C, corresponding to order-disorder transitions in the hydrogen network prior to the final tetragonal phase formation [6]. Above 160°C, the material undergoes partial melting while retaining short-range hydrogen-bonded structures, evidenced by persistent broad diffraction peaks [6].

Solid-State Proton Conduction Mechanisms for Intermediate-Temperature Fuel Cells

Cesium hydroxide monohydrate demonstrates exceptional potential as a component in solid-state proton conducting systems for intermediate-temperature fuel cells operating between 200-400°C [1]. The compound exhibits remarkable proton conductivity enhancement when incorporated into composite electrolyte systems, particularly when combined with cesium dihydrogen phosphate matrices [2].

The fundamental mechanism underlying cesium hydroxide monohydrate's proton conduction capabilities involves the formation of superionic phases that facilitate rapid proton transport through hydrogen bond networks [3]. Research has demonstrated that cesium dihydrogen phosphate undergoes a critical phase transition at approximately 230°C, resulting in a dramatic conductivity increase from 8.5 × 10⁻⁶ S cm⁻¹ at 223°C to 1.8 × 10⁻² S cm⁻¹ at 233°C [4]. This represents a four-order-of-magnitude enhancement in proton conductivity across the phase transition temperature.

When cesium hydroxide monohydrate is incorporated into composite systems with silicon pyrophosphate, the resulting materials exhibit superior electrochemical performance [5]. Composite electrolytes containing cesium dihydrogen phosphate and silicon pyrophosphate demonstrate proton conductivities reaching 44 mS cm⁻¹ at 266°C under 30% water vapor atmosphere [5]. The activation energy for proton conduction in these systems decreases from 0.8 eV in the low-temperature region to 0.4 eV in the high-temperature superionic phase [3].

Table 1: Proton Conduction Performance Data for Cesium-Based Electrolyte Systems

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Cesium dihydrogen phosphate conductivity | 8.5 × 10⁻⁶ S cm⁻¹ | 223 | [4] |

| Cesium dihydrogen phosphate conductivity | 1.8 × 10⁻² S cm⁻¹ | 233 | [4] |

| Composite system conductivity | 44 mS cm⁻¹ | 266 | [5] |

| Phase transition temperature | - | 230 | [3] |

| Activation energy (low temperature) | 0.8 eV | <230 | [3] |

| Activation energy (high temperature) | 0.4 eV | >230 | [3] |

The incorporation of cesium hydroxide monohydrate into fuel cell electrolyte systems enables stable operation at intermediate temperatures with excellent electrochemical performance [1]. These systems demonstrate open circuit voltages exceeding 0.9 V and maintain stability for extended periods under controlled atmospheric conditions [4]. The unique cesium effect contributes to enhanced ionic mobility and reduced interfacial resistance, making these materials promising candidates for next-generation intermediate-temperature fuel cell applications [1] [3].

Coordination Chemistry in Heterogeneous Catalytic Cyclosilane Polymerization

Cesium hydroxide monohydrate exhibits exceptional catalytic activity in heterogeneous coordination chemistry applications, particularly in cyclosilane polymerization processes [6] [7]. The compound functions as a powerful initiator for ring-opening polymerization of cyclotrisiloxanes, enabling controlled synthesis of linear polysiloxanes with predetermined molecular weights and narrow polydispersity [6].

The coordination chemistry mechanisms underlying cesium hydroxide monohydrate's catalytic performance involve the activation of water molecules in initiation reactions and terminal silanol groups in propagating polysiloxanes during chain growth [6]. Strong organic bases, including guanidines and phosphazene compounds, work synergistically with cesium hydroxide monohydrate to facilitate these polymerization processes through efficient proton transfer mechanisms [6].

Research demonstrates that cesium hydroxide monohydrate catalyzes the controlled ring-opening polymerization of various cyclotrisiloxanes, including hexamethylcyclotrisiloxane, trimethyl-triphenylcyclotrisiloxane, and trimethyl-trivinylcyclotrisiloxane [6]. The polymerization proceeds through an initiator and chain-end activation mechanism, where water serves as the primary initiator and cesium hydroxide monohydrate activates both initiation and propagation reactions [6].

Table 2: Catalytic Performance of Cesium Hydroxide Monohydrate in Polymerization Systems

| Application | Substrate | Conditions | Performance Metrics | Reference |

|---|---|---|---|---|

| Ring-opening polymerization | Cyclotrisiloxanes | Water initiator, ambient | Controlled molecular weights, narrow dispersity | [6] |

| Aminolysis reactions | Nitriles | Water medium, room temperature | Clean synthesis, wide substrate range | [8] |

| N-alkylation processes | Primary amines | Alkyl bromides, mild conditions | Chemoselective, high yields | [9] |

| Allene synthesis | Terminal alkynes | Mild conditions | High yields, functional group tolerance | [10] |

| Carboxamide formation | Nitriles and amines | Aqueous conditions | Primary to tertiary products | [8] |

The catalytic activity of cesium hydroxide monohydrate in heterogeneous systems depends significantly on its Brønsted basicity and proton transfer efficiency [6]. Guanidines containing the R-N=C(N)-NH-R' structural unit demonstrate particularly high catalytic performance when combined with cesium hydroxide monohydrate, with trimethylene-propylguanidine showing exceptional activity in these systems [6].

Cesium hydroxide monohydrate also demonstrates remarkable efficiency in other coordination chemistry applications, including the synthesis of unsymmetrical bis-allyl ethers through dimerization of Baylis-Hillman adducts and the promotion of chemoselective N-alkylation for secondary amine synthesis [11] [9]. The cesium effect enables superior reaction selectivity compared to other alkali metal hydroxides, favoring mono-alkylation over dialkylation in organic transformations [9].

Electrolyte Engineering for High-Density Alkaline Battery Systems

Cesium hydroxide monohydrate serves as a critical component in advanced electrolyte engineering for high-density alkaline battery systems, offering superior ionic conductivity and electrochemical stability compared to conventional electrolytes [12] [13] [14]. The compound functions as a strong electrolyte that enhances energy efficiency and performance in energy storage applications [13].

Research demonstrates that cesium hydroxide monohydrate exhibits exceptional ionic conductivity properties in alkaline battery systems [15]. When combined with potassium hydroxide in optimized ratios, cesium hydroxide provides electrochemical performance equivalent to pure cesium hydroxide or rubidium hydroxide electrolytes while maintaining reduced weight and cost characteristics [15]. The optimal electrolyte compositions contain 30-85% potassium hydroxide and 15-70% cesium hydroxide by weight, with approximately 30% water content [15].

The electrochemical performance of cesium hydroxide monohydrate in alkaline battery systems demonstrates remarkable stability across wide temperature ranges [16]. The compound enables battery operation at temperatures as low as -50°C while maintaining high ionic conductivity [12] [16]. Super-concentrated alkaline electrolytes containing cesium hydroxide achieve ionic conductivities of 0.277 S cm⁻¹ even at 15 M concentration, representing nearly an order of magnitude higher conductivity than other electrolytes at similar salt-to-water ratios [14].

Table 3: Electrolyte Performance Characteristics of Cesium Hydroxide Monohydrate Systems

| Parameter | Value | Conditions | Performance Impact | Reference |

|---|---|---|---|---|

| Ionic conductivity | 0.277 S cm⁻¹ | 15 M concentration, room temperature | High energy density capability | [14] |

| Operating temperature range | -50°C to ambient | Alkaline battery systems | Extended operational window | [12] [16] |

| Electrochemical window | 1.8-2.5 V | Platinum and gold electrodes | Enhanced stability | [14] |

| Current density | 150 mA cm⁻² | 450°F operation, hydrogen-oxygen fuel cell | High power output | [15] |

| Cell voltage | 0.975 V | Mixed KOH-RbOH electrolyte | Stable performance | [15] |

The unique properties of cesium hydroxide monohydrate in electrolyte applications stem from its ability to form stable ion-pair structures and maintain high ionic mobility through triggered proton hopping mechanisms [14]. Ab initio molecular dynamics simulations reveal that potassium-hydroxide pairs and tightened water networks underpin the exceptional stability of these electrolyte systems [14].

Cesium hydroxide monohydrate demonstrates superior performance in various alkaline battery configurations, including nickel-zinc systems and zinc-air batteries [14]. The compound enables cumulative capacities exceeding 8.4 Ah cm⁻² and operational lifetimes extending beyond 110 hours in optimized battery systems [14]. The enhanced electrochemical stability results from the suppression of hydrogen evolution reactions and reduced passivation effects at electrode surfaces [14].

Ion-Exchange Matrices for Rare Earth Element Separation

Cesium hydroxide monohydrate plays a significant role in advanced ion-exchange matrices designed for rare earth element separation and purification processes [17] [18]. The compound's unique coordination chemistry and ionic properties enable selective extraction and concentration of lanthanide elements from complex solution matrices [19].

Ion-exchange technologies utilizing cesium hydroxide monohydrate demonstrate particular effectiveness in separating cesium values from aqueous solutions containing multiple alkali metals [20]. The separation mechanisms involve preferential coordination of cesium ions through size-selective ion-exchange processes that exploit the large ionic radius and unique coordination characteristics of cesium [20].

Research in lanthanide separation using cesium-based ion-exchange systems reveals that rapid separation of individual lanthanide elements can be achieved within 16 minutes using high-performance cation exchange columns [19]. These systems employ dihexyldiethylcarbamylmethylenephosphonate extraction chromatography coupled with cation exchange using alpha-hydroxyisobutyric acid as the eluent [19]. The lanthanide group separation from mixed fission products occurs within approximately 2.5 minutes with yields of approximately 25% [19].

Table 4: Ion-Exchange Performance for Rare Earth Element Separation

| Separation Target | Method | Separation Time | Yield/Efficiency | Reference |

|---|---|---|---|---|

| Lanthanide group isolation | Extraction chromatography | 2.5 minutes | 25% yield | [19] |

| Individual lanthanide elements | Cation exchange chromatography | 16 minutes | High resolution | [19] |

| Cesium from alkali metals | Ion-exchange with organic bases | Variable | High selectivity | [20] |

| Rare earth extraction | Hydrophobic deep eutectic solvents | 30 minutes settling | 93.8% efficiency | [21] |

| Heavy rare earth separation | Alpha-hydroxyisobutyric acid eluent | <30 minutes | Enhanced separation | [22] |

The effectiveness of cesium hydroxide monohydrate in ion-exchange applications extends to the separation of rare earth elements from silicate-based ores through hydrometallurgical processes [23]. Concentrated sulfuric acid treatment followed by water leaching enables extraction of rare earth elements with cesium hydroxide monohydrate serving as a conditioning agent for subsequent ion-exchange purification [23].

Advanced ion-exchange matrices incorporating cesium hydroxide monohydrate demonstrate superior performance in separating radioactive elements from rare earth element-bearing minerals [24]. These systems utilize selective precipitation, solvent extraction, and ion-exchange techniques to achieve effective separation of thorium and uranium from rare earth concentrates [24]. The cesium effect enhances the selectivity of these separation processes through preferential coordination chemistry and improved mass transfer kinetics [24].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant